Bis(2-aminoethylthio)methane dihydrochloride
CAS No.: 22965-82-8
Cat. No.: VC21125276
Molecular Formula: C5H16Cl2N2S2
Molecular Weight: 239.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22965-82-8 |
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Molecular Formula | C5H16Cl2N2S2 |
Molecular Weight | 239.2 g/mol |
IUPAC Name | 2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |
Standard InChI Key | NPYCHXLTKFJAJL-UHFFFAOYSA-N |
SMILES | C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES | C(CSCSCCN)N.Cl.Cl |
Fundamental Chemical Properties
Bis(2-aminoethylthio)methane dihydrochloride, identified by CAS number 22965-82-8, is characterized by its distinct chemical structure and properties. The compound contains two aminoethylthio groups attached to a central methane carbon, forming a symmetrical molecule that exists as a dihydrochloride salt. This configuration contributes to its versatility in chemical reactions and biological interactions.
Structural Identification
The compound features a central methylene group bridging two sulfur atoms, each connected to an aminoethyl chain. In its dihydrochloride form, the terminal amino groups are protonated and paired with chloride counterions. This structural arrangement influences its solubility, reactivity, and potential applications in chemical synthesis.
Property | Value |
---|---|
CAS Number | 22965-82-8 |
Molecular Formula | C5H16Cl2N2S2 |
Molecular Weight | 239.2 g/mol |
IUPAC Name | 2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |
SMILES | C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |
Standard InChI | InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |
Standard InChIKey | NPYCHXLTKFJAJL-UHFFFAOYSA-N |
The free base form of this compound (without the hydrochloride) has CAS number 22907-27-3 and a molecular weight of 166.308 g/mol .
Physical Characteristics
While comprehensive physical data for bis(2-aminoethylthio)methane dihydrochloride is limited in the available literature, its salt form typically suggests specific properties typical of amino-containing compounds. The dihydrochloride salt formation enhances water solubility compared to its free base counterpart, making it more suitable for aqueous applications in biochemical studies.
Synthesis Methodologies
Standard Synthetic Route
The synthesis of bis(2-aminoethylthio)methane dihydrochloride typically involves the reaction of 2-aminoethanethiol with formaldehyde under acidic conditions. This reaction proceeds through a condensation mechanism that links the thiol groups to the central carbon provided by formaldehyde.
The general reaction pathway can be outlined as:
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Initial nucleophilic attack of the thiol group on formaldehyde
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Formation of an intermediate hydroxymethylthioether
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Second nucleophilic attack by another thiol molecule
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Elimination of water to form the bis-thioether product
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Acidification with HCl to yield the dihydrochloride salt
Purification Considerations
The purity of bis(2-aminoethylthio)methane dihydrochloride can vary based on specific reaction conditions employed during synthesis. Purification typically involves recrystallization techniques, with the choice of solvent system affecting the final purity level. The dihydrochloride salt formation facilitates purification through crystallization due to its reduced solubility in non-polar solvents.
Chemical Reactivity
Functional Group Reactivity
The presence of both sulfur atoms and terminal amino groups in bis(2-aminoethylthio)methane dihydrochloride creates multiple reactive sites that can participate in various chemical transformations. This multi-functional nature makes it a versatile building block in organic synthesis.
The key reactive sites include:
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Terminal amino groups: can undergo acylation, alkylation, and condensation reactions
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Thioether linkages: susceptible to oxidation to form sulfoxides or sulfones
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Central methylene group: provides structural rigidity and serves as a bridge between functional groups
Mechanisms of Action
Bis(2-aminoethylthio)methane dihydrochloride demonstrates significant biochemical activity through its ability to form covalent bonds with proteins and other biomolecules. This property is particularly relevant in studies involving protein modification and enzyme inhibition.
Of particular significance is its reported inhibitory effect on γ-glutamylcysteine synthetase, an enzyme critical in glutathione biosynthesis. This mechanism suggests potential applications in research areas focusing on cellular redox status and oxidative stress pathways.
Applications in Chemical Synthesis
Role as a Synthetic Intermediate
Bis(2-aminoethylthio)methane dihydrochloride serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations. Its bifunctional nature makes it particularly valuable in the construction of more complex molecular architectures.
Application Type | Description | Potential Products |
---|---|---|
Building Block | Used as a precursor in multi-step syntheses | Complex heterocycles, macrocycles |
Functional Group Transformation | Modification of amino and thioether groups | Disulfides, sulfoxides, thiols |
Cross-linking Agent | Utilizes bifunctional nature to connect molecules | Polymers, cross-linked biomolecules |
Synthetic Utility Examples
The compound's utility in organic synthesis extends to several specific applications:
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Synthesis of sulfur-containing heterocycles: The thioether linkages provide entry points for cyclization reactions
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Preparation of disulfides: Through controlled oxidation of the thioether groups
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Generation of functionalized thiols: Through selective cleavage reactions
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Development of conjugation chemistry: Utilizing the terminal amino groups for bioconjugation
Biochemical and Research Applications
Enzyme Inhibition Studies
As mentioned previously, bis(2-aminoethylthio)methane dihydrochloride has been identified as an inhibitor of γ-glutamylcysteine synthetase. This property positions it as a valuable tool in research focused on glutathione metabolism and related cellular processes. Glutathione plays a critical role in cellular defense against oxidative stress, making inhibitors of its biosynthesis important for understanding redox regulation mechanisms.
Protein Modification Applications
The ability of bis(2-aminoethylthio)methane dihydrochloride to form covalent bonds with proteins offers opportunities for targeted protein modification studies. This property can be exploited in:
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Protein cross-linking experiments
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Probing protein structure and function
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Development of affinity labels for protein purification
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Investigation of protein-ligand interactions
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